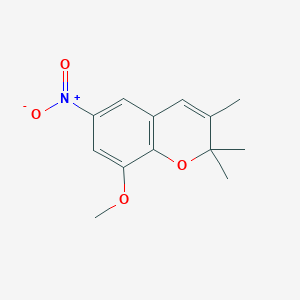
4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a carboxylic acid group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride . Another method includes the preparation of amines through the reaction of carboxylic acid chlorides or anhydrides with ammonia or amines, followed by reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the double bond in the cyclohexene ring to a single bond.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines
Scientific Research Applications
4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The aminomethyl group can interact with enzymes and receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Aminomethyl)benzoic acid
- 4-Aminobutylphosphonic acid
- 3-(2-Aminoethyl)-4-(Aminomethyl)heptanedioic acid
Uniqueness
What sets 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid apart is its unique cyclohexene ring structure combined with the aminomethyl and carboxylic acid groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62618-02-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-9(8(11)12)4-2-7(6-10)3-5-9/h2H,3-6,10H2,1H3,(H,11,12) |
InChI Key |
NSOHFSLTMXRHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=CC1)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


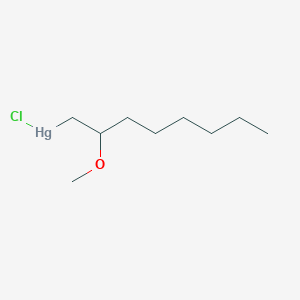
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)

![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)

![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
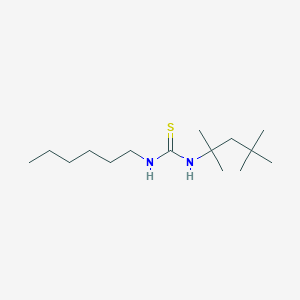
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
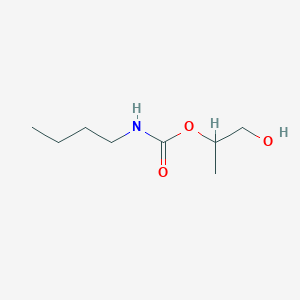
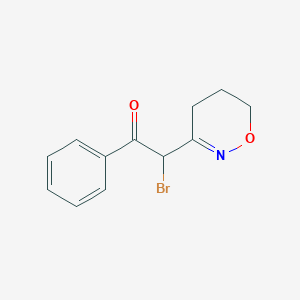
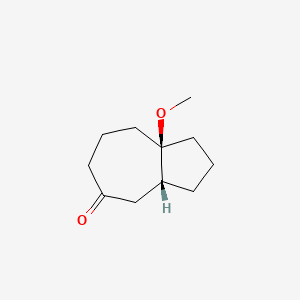
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
